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Compound of Interest

Compound Name: 1,4-Oxazepan-6-one

Cat. No.: B12820161

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision
that profoundly influences the ultimate success of a drug discovery program. The 1,4-
oxazepan-6-one framework has served as a valuable starting point for the synthesis of various
biologically active molecules. However, the exploration of alternative heterocyclic systems is
essential for expanding chemical diversity, modulating physicochemical properties, and
discovering novel intellectual property. This guide provides an objective comparison of viable
alternatives to 1,4-oxazepan-6-one, supported by experimental data, to aid researchers in
making informed decisions for their synthetic strategies.

Introduction to 1,4-Oxazepan-6-one and its
Alternatives

1,4-Oxazepan-6-one is a seven-membered heterocyclic compound containing an oxygen and
a nitrogen atom. Its structure offers a three-dimensional arrangement of functional groups,
making it an attractive scaffold for interacting with biological targets. The alternatives discussed
in this guide, namely morpholin-3-one, piperazin-2-one, thiomorpholin-3-one, and 1,4-
diazepan-5-one, are six- and seven-membered lactams that present distinct structural and
electronic features, offering a range of possibilities for scaffold hopping and bioisosteric
replacement.
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Physicochemical and Synthetic Accessibility
Comparison

The choice of a synthetic scaffold is often governed by its physicochemical properties and the
ease of its synthesis and derivatization. The following table summarizes key data for 1,4-

oxazepan-6-one and its alternatives.
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Scaffold Structure

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

Key
Synthetic
Features

1,4-
Oxazepan- |l

6-one

CsHoNO2

115.13 N/A N/A

Typically
synthesize
d via multi-
step

sequences.

Morpholin- r,
L
3-one

CaH7NO2

142 (at 7
mmHg)[2]

101.10 103-107[1]

Readily
synthesize
d from
ethanolami
ne and
ethyl
chloroacet
ate; serves
as a key
intermediat
einthe
synthesis
of drugs
like
Rivaroxaba
n.[3]

Piperazin- L

2-one

CaHsN20

100.12 136-140[4] 164 (at5

mmHg)[4]
(5]

Synthesize
d from
ethylenedia
mine and
ethyl
chloroacet
ate;
derivatives
show a
range of
biological

activities,
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including
anti-HIV.

Sulfur
analog of
morpholin-
3-one,
) offering
Thiomorph E, 185 (at 18 ]
) = A CsH7NOS 117.17 87-89[6] different
olin-3-one Torr)[6]
hydrogen
bonding
and
lipophilicity

profiles.

A seven-
membered
ring system
with two
1,4- nitrogen
Diazepan- L CsH10N20 114.15 N/A N/A atoms,
5-one providing
additional
points for
diversificati

on.

Biological Activity Profile Comparison

The ultimate utility of a scaffold lies in the biological activity of its derivatives. This section
provides a comparative overview of the therapeutic areas where these scaffolds have been
successfully employed.
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Scaffold

Therapeutic Areas of
Interest

Example ICso/ECso Data

1,4-Oxazepan-6-one

CNS disorders, antibacterial

Limited publicly available

comparative data.

Morpholin-3-one

Anticancer, Anticoagulants

Derivatives have shown potent
inhibition of the
PI3K/Akt/mTOR pathway.[7][8]
For example, certain
morpholino-triazine derivatives
exhibit sub-nanomolar potency
against PI3Ka and mTOR.[7]

Piperazin-2-one

Antiviral (HIV, Adenovirus),
CNS disorders

Trisubstituted piperazin-2-one
derivatives have shown anti-
adenoviral activity. Some
phenylalanine derivatives with
a piperazinone core have
exhibited anti-HIV-1 activity
with ECso values in the low

micromolar range.

Thiomorpholin-3-one

Hypolipidemic, Antioxidant

N-substituted thiomorpholine
derivatives have shown
inhibition of lipid peroxidation
with 1Cso values as low as 7.5
HM.[9]

1,4-Diazepan-5-one

CNS disorders (e.g., Diazepam

analogs)

Serves as a key intermediate
in the synthesis of various
benzodiazepine analogs with a
wide range of CNS activities.
[10]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful

implementation of a synthetic strategy. Below are representative protocols for the synthesis of
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the core alternative scaffolds.

Synthesis of Morpholin-3-one

Reaction: Cyclization of 2-aminoethanol with ethyl chloroacetate.
Procedure:

To a solution of 2-aminoethanol (1.1 equivalents) in isopropanol, add sodium metal (1.1
equivalents) in portions.

Heat the reaction mixture to 50 °C and stir for 5 hours to form the sodium salt of
ethanolamine.

Cool the resulting yellow solution to 0 °C in an ice-water bath.

Slowly add ethyl chloroacetate (1.0 equivalent) dropwise at 0 °C.

Heat the resulting yellow suspension to 80 °C and stir for 2 hours.

After the reaction is complete, filter the mixture to remove insoluble byproducts.
Concentrate the filtrate under reduced pressure to obtain the crude product.

Recrystallize the crude solid from an isopropanol/ethyl acetate mixture to yield pure 3-
morpholinone (Typical yield: ~52%).[3]

Synthesis of Piperazin-2-one

Reaction: Condensation of ethylenediamine with ethyl chloroacetate.

Procedure: This synthesis is typically a two-step process involving the initial formation of an N-
(2-aminoethyl)glycine ester intermediate, followed by cyclization.

o Step 1: N-alkylation: Slowly add ethyl chloroacetate to an excess of ethylenediamine in a
suitable solvent (e.g., ethanol) at room temperature. The excess ethylenediamine acts as
both a reactant and a base.
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 After the reaction is complete, remove the excess ethylenediamine and solvent under
reduced pressure.

o Step 2: Cyclization: Heat the resulting intermediate, often in a high-boiling point solvent, to
induce intramolecular cyclization with the elimination of ethanol.

 Purify the resulting piperazin-2-one by distillation or recrystallization.[11]

Synthesis of Thiomorpholin-3-one

Reaction: Cyclization of 2-aminoethanethiol with ethyl chloroacetate.

Procedure: A common route to thiomorpholine, the reduced form of thiomorpholin-3-one,
involves the reduction of the latter. The synthesis of thiomorpholin-3-one can be achieved by
reacting 2-aminoethanethiol with ethyl chloroacetate.

 In a suitable solvent, react 2-aminoethanethiol with ethyl chloroacetate in the presence of a
base to neutralize the HCI formed during the reaction.

e The resulting intermediate can then be cyclized, often under thermal conditions, to yield
thiomorpholin-3-one.

 Alternatively, thiomorpholin-3-one can be generated from the reaction of ethyl
mercaptoacetate and aziridine, followed by subsequent chemical transformations.[12][13]

Signaling Pathways and Experimental Workflows

Visualizing the context in which these scaffolds are utilized can provide valuable insights for
drug discovery programs. The following diagrams illustrate a key signaling pathway where
morpholine-containing inhibitors have shown promise and a general workflow for scaffold-
based drug discovery.
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Caption: A generalized workflow for scaffold-based drug discovery.
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Caption: The PI3K/Akt/mTOR signaling pathway, a key target for morpholine-based inhibitors.
[71[14]

Conclusion

The exploration of alternatives to the 1,4-oxazepan-6-one scaffold opens up a wealth of
opportunities for medicinal chemists. Morpholin-3-one, piperazin-2-one, and thiomorpholin-3-
one, along with the seven-membered 1,4-diazepan-5-one, each present a unique combination
of synthetic accessibility, physicochemical properties, and biological potential. This guide
serves as a foundational resource to inform the strategic selection of scaffolds in the pursuit of
novel and effective therapeutics. The provided experimental protocols and pathway diagrams
offer practical starting points for researchers embarking on the synthesis and evaluation of new
chemical entities based on these versatile heterocyclic frameworks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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